molecular formula C20H16ClNO3 B10977336 5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide

5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide

Cat. No.: B10977336
M. Wt: 353.8 g/mol
InChI Key: CBQGQUFSHFUZDQ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a phenoxyphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The amino group is acylated with 4-phenoxybenzoyl chloride to form the desired benzamide.

    Chlorination: Finally, the compound is chlorinated using thionyl chloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-methoxy-N-(4-phenoxyphenyl)benzamide.

    Reduction: Formation of 2-methoxy-N-(4-phenoxyphenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-ethoxyphenyl)benzamide

Uniqueness

5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects compared to other similar compounds.

Properties

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C20H16ClNO3/c1-24-19-12-7-14(21)13-18(19)20(23)22-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23)

InChI Key

CBQGQUFSHFUZDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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